molecular formula C30H27N3O2 B3898889 dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine

dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine

Cat. No.: B3898889
M. Wt: 461.6 g/mol
InChI Key: CVEZWAPMIGKZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core . Subsequent functionalization steps introduce the nitro, methyl, and phenyl groups, followed by the attachment of the dibenzylamine moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The indole ring can undergo electrophilic substitution reactions due to its electron-rich nature.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while electrophilic substitution could introduce various functional groups onto the indole ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The nitro group can participate in redox reactions, influencing cellular processes. The overall effect depends on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core.

    Tryptophan: An essential amino acid with an indole side chain.

    Lysergic acid diethylamide (LSD): A psychoactive compound with an indole structure.

Uniqueness

Dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibenzylamine moiety and nitro group differentiate it from other indole derivatives, potentially leading to unique interactions and applications .

Properties

IUPAC Name

N-benzyl-N-[(1-methyl-5-nitro-3-phenylindol-2-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O2/c1-31-28-18-17-26(33(34)35)19-27(28)30(25-15-9-4-10-16-25)29(31)22-32(20-23-11-5-2-6-12-23)21-24-13-7-3-8-14-24/h2-19H,20-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEZWAPMIGKZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1CN(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine
Reactant of Route 2
Reactant of Route 2
dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine
Reactant of Route 3
Reactant of Route 3
dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine
Reactant of Route 4
Reactant of Route 4
dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine
Reactant of Route 5
Reactant of Route 5
dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine
Reactant of Route 6
Reactant of Route 6
dibenzyl[(1-methyl-5-nitro-3-phenyl-1H-indol-2-yl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.